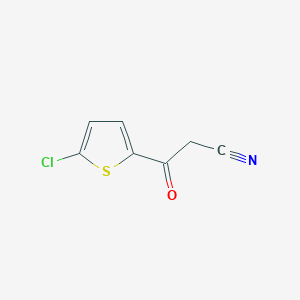![molecular formula C16H15ClN2O2 B3024869 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide CAS No. 22312-75-0](/img/structure/B3024869.png)
2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide
説明
“2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide” is a chemical compound with the molecular formula C16H15ClN2O2 . It is also known by its IUPAC name, 2-[(2-chloroacetyl)amino]-N-(3-methylphenyl)benzamide .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide” is represented by the InChI key IHDXUAZNCIQSAW-UHFFFAOYSA-N . The compound has a molecular weight of 302.75 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide” involve the condensation of benzoic acids and amines . This process is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .科学的研究の応用
Cancer Research and Drug Development :
- Zhou et al. (2008) describe the development of a compound, MGCD0103, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showing potential as an anticancer drug. MGCD0103 exhibits significant antitumor activity and has entered clinical trials (Zhou et al., 2008).
- Mansour et al. (2021) discuss the synthesis of various 2-amino-3-cyanopyridine derivatives, including those related to 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide, for potential use in cancer treatment (Mansour et al., 2021).
Antimicrobial and Antibacterial Studies :
- Vasu et al. (2003, 2005) investigated thiophene-3-carboxamide derivatives, which exhibited antibacterial and antifungal activities. These compounds may have structural similarities to 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide, suggesting their potential in antimicrobial research (Vasu et al., 2003), (Vasu et al., 2005).
Chemical Synthesis and Analysis :
- Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl)benzamide (NDI), which is structurally related to 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide (Ye et al., 2012).
Drug Design and Discovery :
- Jia-liang et al. (2009) outlined the synthesis of dasatinib, an antitumor agent, starting from 2-chloro-6-methylaniline and involving a series of steps that may be related to the synthesis of 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide (Jia-liang et al., 2009).
Electrochemical Studies :
- Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, which are relevant for understanding the antioxidant activity of compounds like 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide (Jovanović et al., 2020).
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)18-16(21)13-7-2-3-8-14(13)19-15(20)10-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXUAZNCIQSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429414 | |
| Record name | 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide | |
CAS RN |
22312-75-0 | |
| Record name | 2-[(2-Chloroacetyl)amino]-N-(3-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















